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Compound of Interest

Compound Name: Tributylstannanecarbonitrile

CAS No.: 2179-92-2

Cat. No.: B1595466

Get Quote

Tributylstannanecarbonitrile, also known as tributyltin cyanide (Bu₃SnCN), is an organotin

compound with the molecular formula C₁₃H₂₇NSn.[1] It presents as a white crystalline solid with

a melting point of 105-107 °C.[2][3] The molecule features a central tin (Sn) atom covalently

bonded to three n-butyl groups and a nitrile (-C≡N) functional group.[4] This structure,

particularly the polar and reactive Sn-CN bond, makes it a valuable reagent in organic

synthesis, primarily for the cyanation of halides and the addition to aldehydes.[3]

The reactivity and utility of Bu₃SnCN are governed by the electronic properties of its constituent

parts. The butyl groups are electron-donating, increasing the nucleophilicity of the tin center,

while the cyano group is a potent electron-withdrawing group.[4] This electronic balance

dictates its role in various chemical transformations.

It is imperative to begin any discussion of organotin compounds with a strong emphasis on

safety. Tributyltin derivatives are classified as highly toxic and can be hazardous via inhalation,

ingestion, and dermal contact.[1][5][6] They are known to affect the central nervous and

immune systems.[6][7] Therefore, all handling must be conducted within a certified fume hood,

using appropriate personal protective equipment (PPE), including double gloves, safety

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1595466#bc-rfq
https://www.benchchem.com/product/b1595466/docs?utm_src=pdf-body#introduction-understanding-tributylstannanecarbonitrile-bu-sncn
https://pubchem.ncbi.nlm.nih.gov/compound/200512
https://www.chemwhat.com/tri-n-butylcyanotin-cas-2179-92-2/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9699087.htm
https://www.benchchem.com/product/b1595466
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9699087.htm
https://www.benchchem.com/product/b1595466
https://pubchem.ncbi.nlm.nih.gov/compound/200512
https://pdf.benchchem.com/30/safety_and_handling_precautions_for_organotin_compounds.pdf
https://web.stanford.edu/dept/EHS/cgi-bin/lcst/lcss/lcss88.html
https://web.stanford.edu/dept/EHS/cgi-bin/lcst/lcss/lcss88.html
https://delvallelab.weebly.com/uploads/4/9/4/7/49471639/sop-organotin.doc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595466?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


goggles, and a lab coat.[7][8] Due to their sensitivity to air and moisture, these reagents are

often handled under an inert atmosphere.[7][8]

This guide provides a comprehensive overview of the key spectroscopic techniques used to

characterize and validate the structure and purity of Tributylstannanecarbonitrile: Nuclear

Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Caption: Molecular structure of Tributylstannanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Bu₃SnCN in

solution. A comprehensive analysis involves acquiring ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. The

presence of magnetically active tin isotopes (¹¹⁷Sn, I=1/2, 7.68% abundance; ¹¹⁹Sn, I=1/2,

8.59% abundance) provides additional structural information through spin-spin coupling, often

observed as "satellites" flanking the primary peaks in ¹H and ¹³C spectra.[9]

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 10-20 mg of Bu₃SnCN in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d (CDCl₃) is a common choice.

Internal Standard: Modern spectrometers can lock on the residual solvent signal (e.g., CHCl₃

at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR).[10] Tetramethylsilane (TMS) can

be used as an internal standard (δ = 0.00 ppm) if absolute referencing is required.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a multinuclear probe capable of detecting ¹H, ¹³C, and ¹¹⁹Sn nuclei.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance of ¹³C and its longer relaxation times, more scans (e.g., 1024 or more) and a

longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.
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¹¹⁹Sn NMR Acquisition: Acquire a proton-decoupled ¹¹⁹Sn spectrum. Tetramethyltin (SnMe₄)

is the common external reference (δ = 0.00 ppm).[9] Due to the wide chemical shift range of

tin, ensure the spectral width is adequate (~5000 ppm).[9] Sensitivity can be enhanced using

techniques like DEPT or INEPT.[9]

¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum is characterized by four distinct signals corresponding to the protons of

the three equivalent n-butyl chains.

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
J-Coupling
(Hz)

Sn-CH₂-CH₂-

CH₂-CH₃ (α)
1.1 - 1.3 Triplet (t) 6H ³J(H,H) ≈ 7-8

Sn-CH₂-CH₂-

CH₂-CH₃ (β)
1.5 - 1.7 Multiplet (m) 6H

Sn-CH₂-CH₂-

CH₂-CH₃ (γ)
1.3 - 1.5 Sextet 6H ³J(H,H) ≈ 7-8

Sn-CH₂-CH₂-

CH₂-CH₃ (δ)
0.8 - 1.0 Triplet (t) 9H ³J(H,H) ≈ 7-8

Causality Behind Assignments: The protons on the α-carbon, being closest to the

electropositive tin atom, are deshielded relative to a simple alkane but are still in the aliphatic

region. The signals become progressively more shielded moving down the chain (β, γ, δ). The

terminal methyl group (δ) is the most shielded and appears furthest upfield. The observed

multiplicities are due to proton-proton coupling with adjacent methylene groups. Tin satellite

peaks, resulting from coupling to ¹¹⁷Sn and ¹¹⁹Sn, are expected for the α-protons with a typical

²J(¹¹⁹Sn, ¹H) coupling constant of approximately 50 Hz.[11]

¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum will show five signals: four for the butyl chains and

one for the nitrile carbon.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://imserc.northwestern.edu/guide/eNMR/chem/Sn.html
https://imserc.northwestern.edu/guide/eNMR/chem/Sn.html
https://imserc.northwestern.edu/guide/eNMR/chem/Sn.html
https://chem.ch.huji.ac.il/nmr/techniques/1d/row5/sn.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595466?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Key Features

CN 120 - 125 Quaternary, low intensity

Sn-CH₂- (α) 15 - 20 Strong ¹J(¹¹⁹Sn, ¹³C) coupling

Sn-CH₂-CH₂- (β) 28 - 30

Sn-CH₂-CH₂-CH₂- (γ) 26 - 28

Sn-CH₂-CH₂-CH₂-CH₃ (δ) 13 - 14

Causality Behind Assignments: The chemical shifts are typical for aliphatic carbons.[12] The

nitrile carbon appears significantly downfield due to its sp hybridization and the

electronegativity of the nitrogen atom.[13] The α-carbon signal will be split into a doublet by the

tin nucleus, with a large one-bond coupling constant, ¹J(¹¹⁹Sn, ¹³C), which is highly sensitive to

the geometry and coordination at the tin center.[14]

¹¹⁹Sn NMR Spectral Data Interpretation
The ¹¹⁹Sn NMR spectrum provides direct insight into the electronic environment of the tin atom.

Nucleus
Predicted Chemical Shift
(δ, ppm)

Rationale

¹¹⁹Sn -40 to -80
Consistent with four-coordinate

(tetraorganotin) species.

Causality Behind Assignment: The chemical shift of ¹¹⁹Sn is highly dependent on the

coordination number of the tin atom. Four-coordinate organotin compounds typically resonate

in the range of +200 to -60 ppm.[14] The specific shift for Bu₃SnCN is influenced by the

electronegativity of the nitrile group and solvent effects. The observed shift confirms the

tetrahedral geometry around the tin atom in non-coordinating solvents.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups, particularly the nitrile group.

Experimental Protocol: IR Analysis
Sample Preparation: As Bu₃SnCN is a solid, the spectrum can be obtained using a KBr pellet

or as a mull in Nujol. Alternatively, a solution can be prepared using a suitable solvent (e.g.,

CCl₄) in an IR-transparent cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data Interpretation
The IR spectrum is dominated by absorptions from the butyl C-H bonds and the highly

diagnostic C≡N stretch.

Wavenumber (cm⁻¹) Vibration Type Intensity

2955 - 2870 C-H stretch (alkyl) Strong

~2150 C≡N stretch (nitrile) Medium to Strong, Sharp

1465 C-H bend (scissoring, CH₂) Medium

1375 C-H bend (rocking, CH₃) Medium

Causality Behind Assignments: The absorptions between 2870 and 2955 cm⁻¹ are

characteristic of C-H stretching vibrations in the sp³ hybridized butyl groups.[15][16] The most

significant peak for structural confirmation is the sharp absorption around 2150 cm⁻¹, which

falls in the typical range for a nitrile (C≡N) triple bond stretch.[17] This peak's presence is a

strong indicator of a successful synthesis. The remaining peaks in the fingerprint region (below

1500 cm⁻¹) correspond to various C-H bending and C-C stretching vibrations.[15]

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation

patterns of Bu₃SnCN, providing further structural verification.

Experimental Protocol: MS Analysis
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like

acetonitrile or methanol.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI) source is commonly used. This is often

coupled with a liquid chromatography (LC) system for sample introduction.[18][19]

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The high resolution

of modern instruments (e.g., TOF or Orbitrap) allows for accurate mass determination to

confirm the elemental composition.

MS Spectral Data Interpretation
The mass spectrum will show the molecular ion (or a related adduct) and a characteristic

fragmentation pattern involving the sequential loss of butyl groups. Tin has several isotopes,

which will result in a distinctive isotopic pattern for all tin-containing fragments, providing a

definitive signature.

m/z Value (for ¹²⁰Sn) Ion Assignment Key Features

317.12 [M+H]⁺ or [M]⁺ Molecular ion peak.

260.05 [M - C₄H₉]⁺ Loss of one butyl radical.

203.98 [M - 2(C₄H₉)]⁺ Loss of two butyl radicals.

146.91 [M - 3(C₄H₉)]⁺ or [SnCN]⁺ Loss of three butyl radicals.

Causality Behind Assignments: In the mass spectrometer, the molecule fragments at its

weakest bonds. The Sn-C bond is readily cleaved, leading to the characteristic sequential loss

of the 57 Da butyl radicals (C₄H₉). The base peak is often the [M - C₄H₉]⁺ fragment (m/z 260),

as this is a very stable cation. The presence of the full isotopic cluster for each fragment,
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matching the natural abundance of tin's isotopes, is the most reliable evidence for the

compound's identity.

Bu₃SnCN⁺

(m/z 316 for ¹²⁰Sn)
Bu₂SnCN⁺

(m/z 260 for ¹²⁰Sn)
- C₄H₉• BuSnCN⁺

(m/z 203 for ¹²⁰Sn)
- C₄H₉• SnCN⁺

(m/z 147 for ¹²⁰Sn)
- C₄H₉•

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.youtube.com/watch?v=gO8XaVaXq2k
https://pmc.ncbi.nlm.nih.gov/articles/PMC10406683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10406683/
https://sciex.jp/content/dam/SCIEX/pdf/brochures/Organotin_pesticides_QTRAP4k_6690212.pdf
https://www.benchchem.com/product/b1595466/docs#introduction-understanding-tributylstannanecarbonitrile-bu-sncn
https://www.benchchem.com/product/b1595466/docs#introduction-understanding-tributylstannanecarbonitrile-bu-sncn
https://www.benchchem.com/product/b1595466/docs#introduction-understanding-tributylstannanecarbonitrile-bu-sncn
https://www.benchchem.com/product/b1595466/docs#introduction-understanding-tributylstannanecarbonitrile-bu-sncn
https://www.benchchem.com/product/b1595466?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595466?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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